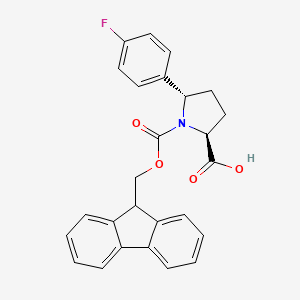
(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C26H22FNO4 and its molecular weight is 431.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid , often abbreviated as Fmoc-pyrrolidine derivative, is a synthetic organic molecule notable for its role in medicinal chemistry and biochemistry. Its structure includes a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are crucial for its biological activity and applications in peptide synthesis.
Structural Features
The molecular structure of this compound contributes significantly to its biological activity. The Fmoc group serves as a protecting group that stabilizes the amine during peptide synthesis, while the fluorophenyl moiety can enhance the compound's interaction with biological targets.
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Provides a chiral center, influencing reactivity. |
| Fmoc Group | Protects the amine group, facilitating peptide synthesis. |
| 4-Fluorophenyl Substituent | Potentially enhances binding affinity to biological targets. |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in the context of enzyme mechanisms and protein interactions. The following sections detail specific areas of biological activity linked to this compound.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, Fmoc-protected pyrrolidines have been tested against various cancer cell lines, including A549 (non-small cell lung cancer) cells. The results showed that modifications to the fluorophenyl group could enhance cytotoxicity:
- Cytotoxicity Results :
2. Antimicrobial Properties
In addition to anticancer effects, studies have explored the antimicrobial potential of similar compounds. While specific data on this compound's antimicrobial activity is limited, related pyrrolidine derivatives have shown promise against Gram-positive bacteria and drug-resistant fungi:
- Screening Results :
The mechanism underlying the biological activity of this compound primarily involves its role in peptide synthesis and enzyme interactions:
- Peptide Synthesis : The Fmoc group allows for selective protection and deprotection during peptide assembly.
- Enzyme Interaction : The structural features enable binding to active sites in enzymes, potentially modulating their activity .
Case Studies
Several case studies highlight the utility of this compound in research:
- Study on Anticancer Activity :
-
Antimicrobial Screening :
- A series of related compounds were tested against multidrug-resistant bacterial strains.
- Findings suggested that while some compounds showed no significant antimicrobial effect, specific modifications could lead to improved efficacy .
Propiedades
IUPAC Name |
(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-17-11-9-16(10-12-17)23-13-14-24(25(29)30)28(23)26(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,29,30)/t23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOQHHGBOIRSFD-ZEQRLZLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














